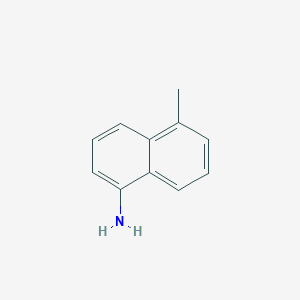

5-Methylnaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMBXSHMGQNEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600339 | |

| Record name | 5-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-61-5 | |

| Record name | 5-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylnaphthalen 1 Amine and Its Derivatives

Direct Synthetic Routes to 5-Methylnaphthalen-1-amine

Direct synthesis focuses on introducing the amine functionality onto a pre-existing methylnaphthalene framework or vice-versa.

Amination Strategies on Methylnaphthalene Scaffolds

The direct amination of methylnaphthalene presents a straightforward approach to this compound. One of the most prominent methods in modern organic synthesis is the Buchwald-Hartwig amination. fishersci.itnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. fishersci.itnih.gov In this context, a suitably halogenated 1-methylnaphthalene (B46632) derivative could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the target compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. fishersci.it Modern catalyst systems, often based on bulky dialkylbiaryl phosphine ligands, are air-stable and exhibit high activity, expanding the reaction's scope. fishersci.it

Another approach involves the direct amination of arenes using azodicarboxylates. A mild and efficient method utilizes potassium bisulfate (KHSO4) as a catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org This system has been shown to be effective for a broad range of arenes, including electron-poor substrates. acs.org For example, the reaction of 1-methylnaphthalene with diethyl azodicarboxylate (DEAD) in the presence of KHSO4 in HFIP yields the corresponding hydrazide derivative, which can then be converted to the amine. acs.org

Reductive amination is another key strategy. This can involve the reaction of a methylnaphthalene derivative bearing a carbonyl group with an amine source in the presence of a reducing agent. smolecule.com

Approaches to Regioselective Methylation of Naphthalen-1-amine Derivatives

Achieving regioselective methylation of naphthalen-1-amine derivatives is crucial for controlling the position of the methyl group. The use of directing groups can facilitate C-H activation and subsequent functionalization at a specific position. For instance, the picolinamide (B142947) directing group has been instrumental in palladium-catalyzed C8-H amination of 1-naphthylamine (B1663977) derivatives, demonstrating the potential for regioselective functionalization. acs.org

A transient ligand strategy has been developed for the highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehydes. nih.gov This method utilizes different transient directing ligands to control the formation of reactive metallacycle intermediates, thereby dictating the position of methylation. nih.gov While this is demonstrated on a naphthaldehyde, similar principles could be adapted for the methylation of a protected naphthalen-1-amine.

Furthermore, copper-catalyzed N-methylation of amines using paraformaldehyde as a C1 source has been reported, offering a method for the methylation of the amino group itself, which is a different transformation but highlights advances in methylation chemistry. nih.gov

Synthesis of Precursor Molecules for this compound

An alternative to direct functionalization is the synthesis of a precursor molecule that can be readily converted to the final product.

Functionalization of Naphthalene (B1677914) Ring Systems

A common strategy for synthesizing substituted naphthalenes involves the nitration of the naphthalene core, followed by reduction of the nitro group to an amine. The direct nitration of naphthalene with a mixture of nitric and sulfuric acids typically yields 1-nitronaphthalene (B515781) as the major product. rsc.orgscribd.com Subsequent methylation of this intermediate would need to be regioselective to produce 5-methyl-1-nitronaphthalene. However, the nitration of 1-methylnaphthalene itself often leads to a mixture of isomers. umanitoba.ca

A more controlled approach involves the synthesis of 1,5-dinitronaphthalene (B40199). Nitration of naphthalene can produce a mixture of 1,5- and 1,8-dinitronaphthalene (B126178). epo.org For example, nitrating 1-nitronaphthalene can yield 1,5-dinitronaphthalene, although often with 1,8-dinitronaphthalene as the major product. epo.org The 1,5-dinitronaphthalene can then be selectively reduced. For instance, reduction of 1,5-dinitronaphthalene can yield 5-nitro-1-aminonaphthalene, which can then be further reduced to 1,5-diaminonaphthalene. epo.org A related approach involves the diazotization of 5-nitronaphthylamine followed by treatment with aqueous copper sulfate, which unexpectedly can lead to 1-nitronaphthalene. researchgate.netresearchgate.netinternationalscholarsjournals.com

Transformations of 5-Methylnaphthalen-1-ol Intermediates

The compound 5-Methylnaphthalen-1-ol serves as a key intermediate that can be transformed into this compound. The synthesis of 5-Methylnaphthalen-1-ol can be achieved through the methylation of naphthalen-1-ol, for example, via a Friedel-Crafts alkylation reaction.

Once obtained, the hydroxyl group of 5-Methylnaphthalen-1-ol can be converted to an amino group. This transformation can be achieved through several methods, such as a Bucherer reaction or by converting the hydroxyl group into a good leaving group (e.g., a tosylate or triflate) followed by nucleophilic substitution with an amine source.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives.

Palladium-based catalysts are central to many C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. fishersci.itnih.gov Halogen-bridged methylnaphthyl palladium dimers have been developed as versatile catalyst precursors for coupling reactions, including aminations. nih.gov These precursors react with phosphine or carbene ligands to form well-defined, catalytically active complexes. nih.gov Catalyst systems based on palladium 2-methylnaphthyl complexes have also been shown to be effective in specific arylation reactions. researchgate.net

Copper-catalyzed reactions also offer valuable synthetic routes. For instance, copper-catalyzed N-methylation of amines provides a method for modifying the amino group. nih.gov

Furthermore, catalytic systems are employed in the functionalization of the naphthalene ring itself. For example, vanadium oxide catalysts have been used for the direct amination of naphthalene. rsc.org Nickel-based catalysts, such as Ni-NiO heterojunctions supported on TiO2, have been developed for the selective hydrogenation of methylnaphthalenes, which can be a key step in the synthesis of related saturated structures. researchgate.net

The development of recyclable and earth-abundant metal catalysts is an area of active research, aiming to provide more sustainable and cost-effective synthetic methods. researchgate.net

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis, particularly using palladium, has become a cornerstone for the synthesis of aryl amines, including derivatives of this compound. wikipedia.orgfishersci.it The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an amine with an aryl halide. wikipedia.orgfishersci.it This reaction has largely superseded harsher, more traditional methods due to its milder conditions and broader substrate scope. wikipedia.orgfishersci.it

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by the coordination of the amine to the palladium center, deprotonation by a base, and subsequent reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine ligands and N-heterocyclic carbenes (NHCs) often employed to promote the catalytic cycle. libretexts.orgacs.org

For the synthesis of this compound derivatives, a suitable starting material would be a 1-halo-5-methylnaphthalene, such as 1-bromo-5-methylnaphthalene (B1331382) or 1-chloro-5-methylnaphthalene. The reaction of this aryl halide with an appropriate amine in the presence of a palladium catalyst and a suitable base affords the corresponding N-substituted this compound. For instance, palladium-catalyzed amination of chloromethylnaphthalene derivatives has been shown to produce naphthylamines in good yields under mild conditions using Pd(PPh₃)₄ as the catalyst. acs.org

The development of bidentate phosphine ligands like BINAP and DPPF has expanded the scope of the Buchwald-Hartwig amination to include primary amines. wikipedia.org These ligands are thought to prevent the formation of unreactive palladium-halide dimers, thereby accelerating the reaction. wikipedia.org The versatility of this methodology allows for the coupling of a wide array of amines with various aryl coupling partners. wikipedia.org

Heterogeneous Catalysis in Methylated Naphthalene Amination

While homogeneous catalysis offers high efficiency and selectivity, heterogeneous catalysts present advantages in terms of ease of separation and reusability. researchgate.net In the context of aminating methylated naphthalenes, heterogeneous catalysts, often based on earth-abundant metals like nickel, are being explored as more sustainable alternatives to precious metal catalysts. researchgate.netwikipedia.org

One approach involves the reductive amination of carbonyl compounds, which can be derived from methylated naphthalenes. wikipedia.org For example, nickel-based catalysts supported on materials like alumina (B75360) can be prepared through methods such as microwave-assisted combustion synthesis. researchgate.net These catalysts have been successfully employed in the synthesis of a wide range of primary, secondary, and tertiary amines from carbonyl compounds and ammonia or other amines under relatively mild conditions. researchgate.net

Another strategy is the direct amination of alcohols, which can also be synthesized from methylated naphthalenes. Nickel catalysts can facilitate the dehydrogenation of an alcohol to a ketone, which then reacts with ammonia to form an imine. Subsequent reduction of the imine yields the primary amine. wikipedia.org This process, known as borrowing hydrogen catalysis, is an atom-economical method for amine synthesis.

Research has also focused on developing recyclable and easily accessible catalysts. For instance, nickel/nickel oxide nanoalloy catalysts encapsulated in graphene spheres have demonstrated stability and reusability in the synthesis of various amines. researchgate.net These catalysts can be used for the reductive amination of aldehydes and ketones with ammonia and hydrogen gas under industrially viable conditions. researchgate.net

Advanced Synthetic Strategies for Naphthalene-Substituted Amines

Beyond the direct amination of halo-naphthalenes, more advanced strategies have been developed to access a wider range of naphthalene-substituted amines with diverse substitution patterns.

One such method is the palladium-catalyzed hydroamination of vinylarenes with anilines. berkeley.edu This reaction involves the addition of an N-H bond across a C=C double bond. The mechanism proceeds through the formation of an η³-arylethyl diphosphine palladium triflate complex, which is the resting state of the catalyst. berkeley.edu External attack of the amine on this complex leads to the formation of the N-phenethylaniline product. berkeley.edu This strategy could be adapted for the synthesis of derivatives of this compound by using a vinyl-substituted 5-methylnaphthalene as the starting material.

Another powerful technique is reductive amination, which provides a controlled method for synthesizing substituted amines by reacting a carbonyl compound with an amine to form an imine intermediate, followed by reduction. masterorganicchemistry.comlibretexts.org This two-step, one-pot process avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com This method is particularly useful for preparing secondary and tertiary amines. For instance, a ketone derived from 5-methylnaphthalene could be reacted with a primary amine to form a secondary amine, or with a secondary amine to form a tertiary amine.

Recent advancements have also focused on the development of more efficient and environmentally friendly catalytic systems for reductive amination. Iron-based catalysts, for example, have been shown to be effective for the synthesis of primary amines from ketones and aldehydes using aqueous ammonia. d-nb.info These catalysts are often reusable and tolerate a wide range of functional groups. d-nb.info

Reaction Mechanisms and Reactivity of 5 Methylnaphthalen 1 Amine

Mechanistic Pathways of Functional Group Transformations

The functional groups of 5-Methylnaphthalen-1-amine—the amine and the substituted aromatic ring—are the primary sites for chemical transformations.

Electrophilic aromatic substitution (EAS) reactions on this compound are governed by the directing effects of the powerful activating amino group (-NH₂) and the moderately activating methyl group (-CH₃). The general mechanism involves the attack of the nucleophilic aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The amino group is a strong ortho-, para-director, activating the C2 and C4 positions of the naphthalene (B1677914) ring. The methyl group at C5 is also an ortho-, para-director, activating the C6 and C8 positions. The superior activating capacity of the amino group means that substitution is strongly favored to occur on the same ring as the amine. Therefore, electrophiles will preferentially attack the C2 and C4 positions.

A pertinent example is the C4-H amination of 1-naphthylamine (B1663977) derivatives. Studies on silver(I)-catalyzed amination with azodicarboxylates show high regioselectivity for the C4 position, demonstrating the powerful directing effect of the amine group. mdpi.com For this compound, this would translate to a strong preference for substitution at the C4 position, influenced by the electronic donation from the amine.

The table below summarizes the expected regioselectivity for the electrophilic aromatic substitution of this compound.

| Reagent/Reaction | Expected Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-Methyl-4-nitronaphthalen-1-amine | The -NH₂ group is a powerful activator and ortho-, para-director, making the C4 position highly reactive. |

| Halogenation (Br₂/FeBr₃) | 4-Bromo-5-methylnaphthalen-1-amine | The -NH₂ group directs the bromine to the C4 position. |

| Sulfonation (H₂SO₄) | 4-Amino-8-methylnaphthalene-1-sulfonic acid | While C4 is electronically favored, steric hindrance may lead to substitution at the less hindered C2 or other positions, but C4 remains a primary target. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Acyl-5-methylnaphthalen-1-amine | The amine group must first be protected (e.g., as an amide) to prevent it from complexing with the Lewis acid catalyst. Substitution then proceeds at the C4 position. |

The lone pair of electrons on the nitrogen atom of the primary amine group makes it an effective nucleophile. It readily participates in reactions with a variety of electrophiles.

N-Arylation: A key reaction is aromatic nucleophilic substitution, where the amine acts as the nucleophile. For instance, this compound reacts with 4-fluoronitrobenzene in the presence of a base like cesium fluoride (B91410) (CsF) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The amine attacks the electron-deficient carbon bearing the fluorine atom, displacing it to form a new C-N bond. rsc.org This reaction has been used to synthesize dinitro compounds, which can be subsequently reduced to form novel diamine monomers for polyimide synthesis. rsc.org

Acylation: The amine group can be acylated by reacting with acyl chlorides or anhydrides to form amides. nih.govarkat-usa.org For example, reaction with acetyl chloride would yield N-(5-methylnaphthalen-1-yl)acetamide. This reaction is often performed in the presence of a base to neutralize the HCl byproduct. Protecting the amine as an amide is also a common strategy to moderate its activating effect or to prevent unwanted side reactions during electrophilic substitution on the aromatic ring. arkat-usa.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. For instance, reaction with epichlorohydrin (B41342) is a common method for synthesizing N-glycidyl derivatives of aromatic amines, which proceeds via nucleophilic attack of the amine on the electrophilic carbon of the epoxide precursor.

The table below details representative nucleophilic reactions involving the amine group.

Interactive Data Table: Nucleophilic Reactions of the Amine Group| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation | 4-Fluoronitrobenzene | CsF, DMSO, 110 °C | N-Aryl amine | rsc.org |

| Acylation | Acyl Chloride | Pyridine or other base | Amide | nih.gov |

Oxidative and Reductive Chemistry of the Naphthalene Amine Core

The this compound molecule possesses several sites susceptible to both oxidation and reduction.

Oxidation:

Amine Group: Primary aromatic amines can be oxidized by various agents. Depending on the conditions, oxidation can lead to nitroso, nitro, or polymeric products.

Naphthalene Ring: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the aromatic system, potentially leading to the formation of naphthoquinone derivatives. vulcanchem.com In the case of this compound, oxidation could yield a substituted naphthoquinone, though this process might be complicated by the presence of the sensitive amine group. smolecule.com

Methyl Group: The methyl group on the naphthalene ring can also be a site of oxidation. Biological or chemical oxidation can convert the methyl group first to a hydroxymethyl group (-CH₂OH), then to an aldehyde (-CHO), and finally to a carboxylic acid (-COOH). nih.gov

Reduction:

Naphthalene Ring: The aromatic naphthalene core can be reduced via catalytic hydrogenation. Using catalysts like palladium on carbon (Pd/C) or platinum under hydrogen pressure can saturate one or both of the aromatic rings, yielding tetrahydronaphthalene or decahydronaphthalene (B1670005) derivatives, respectively. vulcanchem.comevitachem.com

Associated Functional Groups: In derivatives of this compound, other functional groups can be selectively reduced. A notable example is the reduction of nitro groups. A dinitro compound synthesized from this compound was efficiently reduced to the corresponding diamine using hydrazine (B178648) monohydrate in the presence of a Pd/C catalyst. rsc.org

Rearrangement Reactions and Isomerization Processes

While specific rearrangement reactions for this compound are not extensively documented, its structure as a primary aromatic amine allows for participation in several classical rearrangement reactions under appropriate conditions.

Hofmann Rearrangement Analogue: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. tandfonline.com While not a direct reaction of this compound, if its corresponding naphthamide derivative were prepared, it could undergo this rearrangement.

Bamberger Rearrangement Analogue: The Bamberger rearrangement involves the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de If this compound were first converted to its N-hydroxylamino derivative, it could plausibly undergo an analogous rearrangement to form an aminonaphthol. The mechanism involves protonation, dehydration to a nitrenium ion, and subsequent attack by water. wiley-vch.de

Diazonium Salt Reactions: The primary amine can be converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (HNO₂). Naphthyldiazonium salts are intermediates that can undergo various transformations, some of which involve rearrangement or isomerization, although these are less common than substitution reactions (Sandmeyer, Schiemann, etc.).

C-N Bond Activation and Cleavage Mechanisms

The direct activation and cleavage of the C(aryl)-N bond in aromatic amines is a challenging but increasingly important transformation in synthetic chemistry, offering an alternative to traditional cross-coupling reactions. rsc.org For a compound like this compound, this typically requires specific catalytic systems.

The C-N bond is generally inert due to its strength and the partial double bond character from p-π conjugation between the nitrogen lone pair and the aromatic ring. sci-hub.se To facilitate cleavage, the amine is often "activated" by converting it into a better leaving group.

Mechanistic Approaches:

N-Activation with Protecting Groups: A common strategy involves the installation of an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, onto the nitrogen. sci-hub.se This weakens the C-N bond by reducing the p-π conjugation. Nickel-catalyzed Kumada coupling reactions have been developed for such N-Boc protected anilines and naphthylamines, where the C-N bond is cleaved via oxidative addition to a low-valent nickel center, enabling cross-coupling with Grignard reagents. sci-hub.se

Photoredox Catalysis: Visible-light photoredox catalysis provides another pathway for C-N bond activation. nih.gov By condensing a primary amine with an aldehyde to form a redox-active imine, a sequence of single-electron oxidation and deprotonation can generate a key radical intermediate. This intermediate can then undergo β-scission of the C-N bond to release an alkyl or aryl radical for further coupling reactions. nih.gov

Halogenation-Induced Cleavage: In certain contexts, halogenation of the amine motif can activate the C-N bond, triggering an intramolecular substitution that results in cleavage. rsc.org

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of this compound at high temperatures (pyrolysis) is expected to proceed through complex radical mechanisms. While specific studies on this compound are limited, pathways can be inferred from the pyrolysis of related aromatic amines and amino acids. coresta.orgcpchem.com

At elevated temperatures, the weakest bonds are likely to cleave first. Potential initial steps in the pyrolysis of this compound include:

C-N Bond Homolysis: Cleavage of the C(naphthalene)-NH₂ bond to form a naphthyl radical and an amino radical (•NH₂).

N-H Bond Homolysis: Cleavage of a N-H bond to form an aminyl radical (Ar-NH•) and a hydrogen atom.

C-H Bond Homolysis: Cleavage of a C-H bond from the methyl group to form a naphthylmethyl radical.

These initial radical species can then undergo a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and disproportionation. This can lead to the formation of a complex mixture of products, such as naphthalene, methylnaphthalene, various polymers, and smaller molecules like ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). coresta.orgacs.org The pyrolysis of amino-containing compounds is known to produce nitriles under certain conditions. coresta.org

Derivatization and Functionalization Strategies for 5 Methylnaphthalen 1 Amine

N-Functionalization: Alkylation, Acylation, and Arylation Reactions

The nitrogen atom of 5-Methylnaphthalen-1-amine serves as a primary site for functionalization, allowing for the introduction of alkyl, acyl, and aryl groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

N-Alkylation: The introduction of alkyl groups onto the amine can be achieved through several methods. A common approach is the reaction with alkyl halides, where the amine acts as a nucleophile. wikipedia.org However, this method can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled method for N-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another effective strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. nih.govunica.itacs.org This method is highly atom-economical, with water being the only byproduct. For instance, N-methylation of anilines has been successfully achieved using methanol (B129727) in the presence of a ruthenium complex. unica.it

N-Acylation: Acylation of this compound introduces an acyl group to the nitrogen atom, forming an amide. This transformation is typically accomplished by reacting the amine with acyl chlorides or acid anhydrides. rsc.org The resulting amides are generally stable and can serve as important intermediates in organic synthesis. The acylation can also be a key step in the construction of more complex molecular architectures.

N-Arylation: The formation of a new carbon-nitrogen bond between an aromatic ring and the amine nitrogen is known as N-arylation. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs palladium or copper catalysts to couple the amine with aryl halides or triflates. These reactions are highly versatile and allow for the synthesis of a wide range of N-arylated products.

Table 1: N-Functionalization Strategies for Aromatic Amines

| Functionalization Type | Reagent/Catalyst | Description | Analogous Example |

| N-Alkylation | Alkyl Halide | Nucleophilic substitution reaction. Can lead to overalkylation. wikipedia.org | Reaction of an amine with 1-bromooctane. |

| Alcohol / Ru or Ir catalyst | "Borrowing hydrogen" strategy, highly atom-economical. nih.govunica.itacs.org | N-methylation of anilines with methanol. unica.it | |

| N-Acylation | Acyl Chloride / Acid Anhydride | Forms a stable amide linkage. rsc.org | Reaction of chloramine (B81541) with alkyl anhydride. rsc.org |

| N-Arylation | Aryl Halide / Pd or Cu catalyst | Buchwald-Hartwig amination for C-N bond formation. | Coupling of an amine with an aryl bromide. |

Formation of Imines and Schiff Bases with Aldehyde Derivatives

The reaction of primary amines, such as this compound, with aldehydes leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comdavidpublisher.comlibretexts.orgchemistrysteps.comchadsprep.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. davidpublisher.comlibretexts.orgchemistrysteps.com The reaction is typically reversible and is often catalyzed by acid. libretexts.org

The formation of the C=N double bond in the imine product is a versatile method for introducing new functionalities and for constructing more complex molecules. Schiff bases are important intermediates in organic synthesis and are also known for their wide range of biological activities. davidpublisher.com The reaction can be performed with a variety of aldehyde derivatives, allowing for the synthesis of a diverse library of imines. For example, substituted naphthaldehyde derivatives have been used to synthesize Schiff bases with various amines. uobaghdad.edu.iq

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon.

Formation of a carbinolamine intermediate.

Proton transfer and subsequent elimination of water to form the imine. libretexts.orgchemistrysteps.com

Table 2: Examples of Aldehyde Derivatives for Imine Formation

| Aldehyde Derivative | Potential Imine Product with this compound |

| Benzaldehyde | N-(phenylmethylidene)-5-methylnaphthalen-1-amine |

| 4-Methoxybenzaldehyde | N-((4-methoxyphenyl)methylidene)-5-methylnaphthalen-1-amine |

| 2-Hydroxy-naphthalene-1-carbaldehyde | 1-(((5-methylnaphthalen-1-yl)imino)methyl)naphthalen-2-ol |

| Pyrazole-4-carbaldehyde | N-((1H-pyrazol-4-yl)methylidene)-5-methylnaphthalen-1-amine |

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic derivatization of this compound can provide precursors for cyclization reactions, leading to the formation of fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science.

A notable example is the cyclization of ortho-alkynylnaphthalen-1-amines to form benzo[g]indoles. chim.it This reaction can be initiated by copper catalysts or by a base, leading to a 5-endo-dig cyclization. chim.it While this has been demonstrated with 2-alkynylnaphthalen-1-amines, the principle can be extended to derivatives of this compound, where an alkyne is introduced at the C2 position.

Another powerful strategy involves the indium-catalyzed cyclization of aromatic 5-enynamides. 140.122.64 This method allows for the synthesis of 2-aminonaphthalenes and other fused systems, such as 2-amino-1H-indenes, from ynamides bearing an ortho-alkenyl group. 140.122.64 By designing appropriate substrates derived from this compound, this methodology could be employed to construct novel fused heterocyclic architectures.

Table 3: Cyclization Strategies for Forming Fused Heterocycles

| Precursor Type | Reaction Type | Fused Heterocycle Formed | Catalyst/Conditions |

| ortho-Alkynylnaphthalen-1-amine | 5-endo-dig Cyclization | Benzo[g]indole | Copper catalyst or base chim.it |

| Aromatic 5-enynamide | Indium-catalyzed Cyclization | 2-Aminonaphthalene derivative | Indium(III) triflate 140.122.64 |

| Aromatic N-3-arylpropargyl-ortho-gem-dihalovinyl-ynamide | Tandem Cyclization/Carbobromination | Dihydro-1H-indeno[2,1-b]pyridine derivative | Indium(III) bromide 140.122.64 |

Remote Functionalization and Directed C-H Activation

Remote functionalization and directed C-H activation represent cutting-edge strategies for the selective modification of C-H bonds, which are typically unreactive. u-tokyo.ac.jp In the context of this compound, the amine group or a derivative thereof can act as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization. magtech.com.cn

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of functional groups. magtech.com.cn For naphthalen-1-amines, the amine group can direct the catalyst to the ortho C-H bond at the C8 position (peri position) or potentially to the C2 position. For example, iridium-catalyzed C-H activation of naphthalen-1-amines has been used to synthesize naphtho[1,8-bc]pyridines. researchgate.net

Furthermore, remote C-H functionalization allows for the modification of C-H bonds that are distant from the directing group. This can be achieved through various mechanisms, including hydrogen atom transfer (HAT). acs.org For instance, the C5 position of a naphthalene (B1677914) ring has been selectively functionalized using a directing group at the C1 position, demonstrating the potential for remote C-H activation. researchgate.net These advanced strategies could enable the precise and efficient functionalization of the naphthalene core of this compound, providing access to novel derivatives that would be challenging to synthesize using traditional methods.

Synthesis of Complex Polycyclic Aromatic Architectures Featuring Amine Moieties

This compound can serve as a valuable building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and related architectures. acs.org The amine functionality can be used as a handle for further transformations or as a key component of the final structure.

One approach involves the use of directed metalation and cross-coupling reactions. For instance, chrysenyl N,N-diethyl carboxamides have been coupled with methylnaphthalenyl derivatives to synthesize phenacene-helicene hybrids. acs.org A similar strategy could be envisioned where a suitably derivatized this compound is coupled with another aromatic system to construct a larger polycyclic framework.

Another powerful method is the directed remote metalation of biaryls, which can lead to the formation of fused six- and seven-ring PAHs. acs.org By first synthesizing a biaryl system incorporating this compound, subsequent intramolecular C-H activation and cyclization could yield complex, fused aromatic architectures. These strategies open the door to a vast array of novel polycyclic compounds with potentially interesting electronic and photophysical properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Methylnaphthalen-1-amine, allowing for the precise assignment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum, a result of spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring. The chemical shifts of these protons are influenced by the electron-donating effects of both the amino and methyl groups. The protons of the amino group often appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The methyl group protons give rise to a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the positions of the methyl and amino substituents. Quaternary carbons, those directly bonded to the substituents and at the ring junctions, can also be identified.

The following table summarizes typical chemical shift ranges for the different types of protons and carbons in this compound, based on data for analogous naphthalene derivatives. nih.govnih.govresearchgate.netchemicalbook.com

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 135 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Aromatic Quaternary C | - | 125 - 135 |

| -NH₂ | 3.5 - 5.0 (broad) | - |

| -CH₃ | 2.2 - 2.6 | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for tracing the connectivity of the protons around the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying the positions of the substituents on the naphthalene ring by observing correlations between the methyl protons and the aromatic carbons, and between the aromatic protons and the substituted carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns. miamioh.eduyoutube.comlibretexts.orgchemguide.co.uk

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a nitrogen atom results in an odd molecular weight, a key characteristic that aids in its identification.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic amines include:

α-cleavage: Cleavage of the bond beta to the nitrogen atom is less common for aromatic amines compared to aliphatic amines.

Loss of H•: The molecular ion can lose a hydrogen radical to form a stable [M-1]⁺ ion.

Loss of CH₃•: The molecular ion can lose a methyl radical from the naphthalene ring, leading to a fragment ion at [M-15]⁺.

Formation of Naphthyl and Tropylium-like Ions: Cleavage of the C-N bond can lead to the formation of a methylnaphthalene cation, which can undergo further rearrangements. The aromatic ring system itself can also undergo fragmentation.

A representative fragmentation pattern is outlined in the table below:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 157 | [C₁₁H₁₁N]⁺ | Molecular Ion |

| 156 | [C₁₁H₁₀N]⁺ | Loss of H• |

| 142 | [C₁₁H₁₀]⁺ | Loss of NH• |

| 141 | [C₁₁H₉]⁺ | Loss of NH₂• |

| 128 | [C₁₀H₈]⁺ | Loss of HCN from [M-CH₃]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. nih.govnist.govnist.gov

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration is typically found around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the non-polar bonds, such as the C=C bonds of the naphthalene ring, often produce strong signals in the Raman spectrum.

Key vibrational frequencies are summarized below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1650 |

| -CH₃ | Symmetric & Asymmetric Stretch | 2850 - 2960 |

| -CH₃ | Bending | 1375 - 1450 |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the π-π* transitions of the naphthalene ring system. researchgate.netnist.govnist.gov The presence of the amino and methyl groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene.

The UV-Vis spectrum would typically exhibit two or three main absorption bands. The intense bands at shorter wavelengths are attributed to the higher energy π-π* transitions, while the weaker, more structured band at longer wavelengths corresponds to the lowest energy π-π* transition. The fine structure of these bands can sometimes be observed, providing further insight into the electronic structure of the molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. cambridge.orgcambridge.orgijpsi.org

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and torsion angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, and π-π stacking interactions between the naphthalene rings of adjacent molecules in the crystal lattice.

Powder XRD: For a polycrystalline sample, powder XRD provides a characteristic diffraction pattern. This pattern can be used to identify the compound, determine its crystal system and unit cell parameters, and assess its purity. While not providing the same level of detail as single-crystal XRD, it is a valuable tool for characterizing the solid-state structure. For instance, a related compound, 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, was found to crystallize in a monoclinic system with the space group P2₁/a. cambridge.org

Advanced Spectroscopic Probes for Molecular Dynamics (e.g., Methyl Torsion)

The internal rotation of a methyl group (CH₃) attached to a molecular frame, such as the naphthalene ring system in this compound, represents a fundamental type of large-amplitude motion that is highly sensitive to the local steric and electronic environment. Advanced spectroscopic techniques, particularly high-resolution rotational and electronic spectroscopy, serve as powerful probes for elucidating the dynamics of this methyl torsion. These methods provide detailed insights into the potential energy surface governing the rotation, yielding crucial information about the barrier height hindering the motion and the equilibrium conformation of the methyl group.

Microwave spectroscopy is a primary tool for investigating methyl torsion in the gas phase. wikipedia.orgepa.gov By measuring the frequencies of rotational transitions with high precision, the fine splittings due to methyl internal rotation can be resolved. researchgate.net Analysis of these splittings allows for the determination of the potential barrier, typically dominated by a threefold potential term (V₃), which reflects the three-fold symmetry of the methyl group. rsc.org The barrier height is a sensitive indicator of the electronic interactions, such as hyperconjugation, between the methyl group and the aromatic π-system, as well as steric hindrance from adjacent substituents. nih.gov

Fluorescence excitation spectroscopy at rotational resolution is another sophisticated technique employed to study methyl torsion, particularly in electronically excited states. researchgate.net By analyzing the rovibronic structure of electronic transitions, changes in the methyl torsional barrier upon electronic excitation can be determined. researchgate.net This provides valuable information on how the electronic distribution and geometry of the molecule are altered in the excited state. researchgate.netresearchgate.net For instance, a change in the potential barrier upon excitation can indicate a modification of the hyperconjugative interaction between the methyl group and the naphthalene ring. researchgate.net

Computational chemistry, specifically density functional theory (DFT) calculations, complements these experimental techniques by providing theoretical predictions of the rotational barriers. nih.gov By calculating the energy of the molecule as a function of the methyl group's dihedral angle, the potential energy surface for the torsion can be mapped, and the barrier height can be determined as the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. nih.gov

The following tables present representative data from spectroscopic studies of related molecules, illustrating the type of information that can be obtained for this compound through similar investigations.

| Molecule | Spectroscopic Method | Rotational Barrier (V₃) in cm⁻¹ | Rotational Barrier (V₃) in kJ/mol |

|---|---|---|---|

| Methylthiirane | Microwave Spectroscopy | 13.49 | |

| 2-Acetyl-5-methylthiophene (ring methyl) | Microwave Spectroscopy | 157.2612 | |

| 2-Acetyl-5-methylthiophene (acetyl methyl) | Microwave Spectroscopy | 301.811 |

| Parameter | Ground State (S₀) | Excited State (S₁) |

|---|---|---|

| A (MHz) | 2068.53 | 2021.16 |

| B (MHz) | 1015.01 | 1030.71 |

| C (MHz) | 682.02 | 683.00 |

Computational Chemistry and Theoretical Studies on 5 Methylnaphthalen 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energetics of 5-methylnaphthalen-1-amine. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's properties from first principles.

Detailed theoretical investigations on related molecules, such as trimethylnaphthalene isomers and 1,5-methylnaphthalene, have demonstrated the power of DFT and Hartree-Fock (HF) methods. nih.govnih.gov For this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy on the potential energy surface.

From this optimized geometry, a wide range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. Other calculated properties include the ionization potential, electron affinity, dipole moment, and electronic polarizability, which governs the molecule's response to an external electric field. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, intramolecular charge transfer, and the nature of chemical bonds within the molecule. researchgate.net

Table 1: Illustrative Electronic Properties of an Aromatic Amine Calculated via DFT

This table represents typical data obtained from DFT calculations for aromatic amines and serves as an example of the parameters derived for this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Provides the basis for comparing the stability of different isomers or conformers. |

| HOMO Energy | -5.25 eV | Relates to the ionization potential and the ability to donate an electron. researchgate.net |

| LUMO Energy | -0.85 eV | Relates to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap | 4.40 eV | Indicates chemical reactivity and the energy of the lowest electronic excitation. nih.gov |

| Dipole Moment | 1.85 Debye | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. nih.gov |

| Mean Polarizability (α) | 18.5 ų | Measures the molecule's ability to form an induced dipole moment. nih.gov |

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating complex reaction mechanisms, predicting the most likely pathways, and understanding the factors that control chemical reactivity. For this compound, this involves mapping the potential energy surface for a given reaction.

A prominent application is in predicting the regioselectivity of electrophilic aromatic substitution, a characteristic reaction for this class of compounds. Computational models can determine the relative stabilities of the possible sigma-complex intermediates that form when an electrophile attacks different positions on the naphthalene (B1677914) ring. nih.govfigshare.com The position that leads to the most stable intermediate, calculated as the lowest energy structure, is typically the major product observed experimentally. nih.gov

Furthermore, DFT calculations can be used to explore entire reaction coordinates. This has been successfully applied to understand the transformation of related 1-naphthylmethylamines, which undergo consecutive β-hydride eliminations and subsequent dearomative hydride addition. nih.gov For such a process involving this compound, computational chemists would calculate the Gibbs free energy (ΔG) of reactants, transition states (TS), intermediates (INT), and products. The activation energy (ΔG‡) for each step is determined by the energy difference between the reactant and the transition state. nih.gov By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. This provides a detailed, step-by-step understanding of bond-breaking and bond-forming events that is often inaccessible through experimental means alone.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which is essential for structure verification and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). By comparing the theoretically predicted spectrum with the experimental one, researchers can confirm the structure of this compound and assign specific resonances to individual protons and carbon atoms. Statistical descriptors like the root mean square error (RMSE) are often used to quantify the agreement between theoretical and experimental data. nih.gov

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts

This table is a hypothetical example demonstrating the typical correlation between experimental and computed NMR data for a substituted naphthalene.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 | 142.5 | 143.1 | +0.6 |

| C2 | 120.1 | 119.8 | -0.3 |

| C3 | 126.8 | 127.2 | +0.4 |

| C4 | 124.5 | 124.4 | -0.1 |

| C4a | 128.9 | 129.5 | +0.6 |

| C5 | 130.2 | 130.0 | -0.2 |

| C6 | 125.3 | 125.1 | -0.2 |

| C7 | 125.9 | 126.0 | +0.1 |

| C8 | 109.7 | 109.2 | -0.5 |

| C8a | 134.6 | 135.3 | +0.7 |

| C-CH₃ | 20.8 | 20.5 | -0.3 |

Vibrational Frequencies: Computational methods are also used to simulate the infrared (IR) and Raman spectra of this compound. DFT calculations can determine the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical approximations. To correct for this, they are typically multiplied by an empirical scaling factor. The resulting theoretical spectrum can be compared directly with experimental FT-IR and FT-Raman data. researchgate.net This comparison allows for a detailed and confident assignment of the observed spectral bands to specific molecular motions, such as N-H stretching of the amine group, C-H stretching of the methyl group and aromatic ring, and various ring deformation modes. libretexts.orglibretexts.org

Molecular Dynamics and Conformer Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. aip.org MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to study processes like conformational changes, molecular vibrations, and diffusion. For this compound, MD simulations could be used to explore its flexibility, particularly the rotation of the methyl and amine groups, and how these motions are influenced by temperature and solvent. acs.org

Complementary to MD, conformer analysis using quantum chemical methods can identify all stable, low-energy conformations of the molecule. High-resolution spectroscopic studies on the parent compound, 1-aminonaphthalene, revealed that its ground state is non-planar, with the amine group being both pyramidally distorted and rotated relative to the naphthalene ring. researchgate.net Upon electronic excitation, the amine group flattens. researchgate.net Similar computational analyses for this compound would involve systematically rotating the C-N and C-C(H₃) bonds, performing geometry optimization at each step to map the potential energy surface. This process identifies the global minimum energy conformer and other local minima, as well as the energy barriers for rotation between them, providing a complete picture of the molecule's conformational landscape.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and behavior in solution. Computational methods are essential for analyzing the noncovalent interactions that drive these phenomena. nih.gov

For this compound, several key interactions can be computationally investigated:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions with neighboring molecules.

π-π Stacking: The electron-rich naphthalene rings can stack on top of each other, a stabilizing interaction common in aromatic systems. rsc.org

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact favorably with the π-electron cloud of an adjacent naphthalene ring.

Applications of 5 Methylnaphthalen 1 Amine As a Building Block in Organic Synthesis

Role in the Synthesis of Polycyclic Aromatic Compounds and Heterocycles

The inherent structure of 5-methylnaphthalen-1-amine, possessing a reactive amino group on a polycyclic aromatic scaffold, makes it a prime candidate for the synthesis of more complex, fused-ring systems. These include both larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic structures, particularly those containing nitrogen.

Nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) are of significant interest due to their unique electronic properties and potential applications in materials science and pharmaceuticals. rsc.orgresearchgate.net Classical methods for the synthesis of such compounds, including the Bischler-Napieralski wikipedia.orgnrochemistry.comorganic-chemistry.org and Pictet-Spengler reactions, wikipedia.orgnrochemistry.comnih.gov typically employ β-arylethylamines as precursors. Following acylation, these precursors undergo intramolecular electrophilic cyclization to form dihydroisoquinoline systems, which can be subsequently aromatized. By converting this compound into its corresponding β-naphthylethylamine derivative, it can serve as a key starting material in these well-established synthetic routes to produce complex aza-PAHs.

Furthermore, the amino group of this compound allows for its incorporation into various heterocyclic rings through condensation and cyclization reactions. For instance, a study has reported the use of this compound in the synthesis of isoindoline (B1297411) derivatives. whiterose.ac.uk The synthesis of quinoline (B57606) and polycyclic quinoline structures via Friedländer annulation is another area where naphthalenamine derivatives can be employed. researchgate.net This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While direct examples utilizing this compound are not extensively documented, its structure is amenable to such transformations to create fused quinoline systems.

The table below summarizes some of the potential polycyclic and heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies.

| Target Compound Class | Synthetic Method | Potential Role of this compound |

| Aza-Polycyclic Aromatic Hydrocarbons (Aza-PAHs) | Bischler-Napieralski Reaction | Precursor to a β-(5-methylnaphthalen-1-yl)ethylamide for intramolecular cyclization. |

| Tetrahydro-β-carboline derivatives | Pictet-Spengler Reaction | Precursor to a β-(5-methylnaphthalen-1-yl)ethylamine for condensation and ring closure. |

| Fused Quinoline Systems | Friedländer Annulation | Potential precursor after conversion to an ortho-amino-naphthaldehyde or ketone. |

| Isoindoline Derivatives | Multi-step synthesis | Used as a starting amine for the construction of the isoindoline core. whiterose.ac.uk |

Utilization in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. nih.govtaylorfrancis.comresearchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgacs.org

While the direct application of this compound in widely known MCRs like the Ugi or Passerini reactions is not extensively reported in the literature, its primary amine functionality makes it a suitable candidate for such transformations. The Ugi four-component reaction, for example, combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The inclusion of this compound as the amine component would directly incorporate the 5-methylnaphthalene moiety into the final product, offering a straightforward route to complex, sterically hindered amide derivatives.

Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could potentially utilize this compound. For instance, a cascade sequence could be designed where an initial reaction at the amino group triggers subsequent cyclizations onto the naphthalene (B1677914) ring system.

Although specific, documented examples are scarce, the potential for this compound to participate in these powerful synthetic methodologies remains high, offering a promising avenue for future research in the synthesis of novel compounds.

Precursor in the Design and Synthesis of Advanced Organic Materials

The naphthalene unit is a common structural motif in a variety of advanced organic materials, including polymers and molecules for optoelectronic applications. This compound serves as a valuable precursor for introducing this functional unit into larger molecular and macromolecular architectures.

A significant application of this compound is in the synthesis of high-performance polymers. For example, it has been used to synthesize a novel diamine monomer, 5-methyl-N,N-bis(4-aminophenyl)naphthalen-1-amine. This diamine, which contains a pendent naphthyl group, can then be polymerized with various dianhydrides, such as pyromellitic dianhydride (PMDA), to produce organo-soluble polyimides. nih.gov These polyimides are noted for their high thermal stability and are often developed for applications in advanced electronics and aerospace where materials that can withstand high temperatures are required. mdpi.comresearchgate.netresearchgate.net

The synthesis of this specialized diamine monomer proceeds through a nucleophilic aromatic substitution reaction, as detailed in the table below.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application of Product |

| This compound | 4-Fluoronitrobenzene | Cesium Fluoride (B91410), DMSO | 5-Methyl-N,N-bis(4-nitrophenyl)naphthalen-1-amine | Intermediate for diamine synthesis. |

| 5-Methyl-N,N-bis(4-nitrophenyl)naphthalen-1-amine | Hydrazine (B178648) Hydrate | Palladium on Carbon (Pd/C) | 5-Methyl-N,N-bis(4-aminophenyl)naphthalen-1-amine | Monomer for polyimide synthesis. |

Furthermore, naphthalene derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs). rsc.orggoogle.com The amino group on this compound provides a convenient handle for incorporating the 5-methylnaphthalene core into larger conjugated systems that can function as emitters or host materials in OLED devices. The electronic properties of the naphthalene ring can be fine-tuned by the introduction of substituents, making derivatives of this compound attractive candidates for creating novel materials with tailored optical and electronic characteristics. It is also used as a building block for certain dyes. guidechem.com

Strategic Use in Chiral Synthesis (if applicable to derivatives)

Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, where they are used as chiral auxiliaries, ligands for metal catalysts, or as direct building blocks for enantiomerically pure target molecules. scbt.combeilstein-journals.org Derivatives of this compound are valuable in this context.

A key chiral derivative is (R)-1-(5-methylnaphthalen-1-yl)ethan-1-amine , which is commercially available. ambeed.combldpharm.com The presence of a stereocenter adjacent to the naphthalene ring makes this compound a valuable chiral building block. While specific applications in catalysis are not widely documented for this particular amine, its structural similarity to other well-known chiral amines, such as (S)-1-(1-Naphthyl)ethylamine, suggests significant potential. nih.govresearchgate.net These types of chiral amines are frequently used to synthesize chiral ligands for asymmetric catalysis, for example, in the enantioselective addition of organozinc reagents to aldehydes. researchgate.netmdpi.com

The general approach involves the reaction of a chiral amine with other components to form a more complex chiral ligand. For instance, the Betti reaction, a multi-component condensation of a naphthol, an aldehyde, and an amine, can be used to generate chiral aminonaphthol ligands when a chiral amine is employed. researchgate.netmdpi.comresearchgate.net The resulting ligands, which possess both nitrogen and oxygen coordinating atoms, can then be used to create a chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.

The potential synthetic utility of chiral derivatives of this compound is summarized in the table below.

The availability of chiral derivatives of this compound opens up possibilities for the design and synthesis of novel chiral catalysts and auxiliaries, further expanding the synthetic utility of this versatile building block.

Catalytic Applications and Ligand Design Incorporating 5 Methylnaphthalen 1 Amine

5-Methylnaphthalen-1-amine and its Derivatives as Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a pivotal role in stabilizing the metal center, influencing its electronic and steric environment, and thereby dictating the outcome of the catalytic transformation. Derivatives of this compound have emerged as versatile ligands, particularly in the formation of palladium precatalysts for cross-coupling reactions.

Halogen-bridged methylnaphthyl palladium dimers, derived from methylnaphthalen-1-amine, have been demonstrated as highly effective and multipurpose palladium precatalysts for a range of challenging cross-coupling reactions. bgu.ac.il These bench-stable complexes can be readily converted in situ to well-defined monoligated active catalysts by mixing with phosphine (B1218219) or carbene ligands. bgu.ac.il Their performance has been benchmarked against established catalytic systems, often exhibiting superior activity. bgu.ac.il

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination, a cornerstone for the formation of carbon-nitrogen bonds, benefits significantly from the use of methylnaphthyl palladium precatalysts. acs.org These catalysts have shown remarkable efficacy in the amination of sterically demanding aryl chlorides, even at room temperature, a feat that is challenging for many conventional palladium catalyst systems. bgu.ac.il For instance, the amination of hindered aryl chlorides with bulky amines like tert-butylamine (B42293) proceeds in near-quantitative yields. bgu.ac.il The catalytic system also performs exceptionally well in the amination with long-chain aliphatic amines, which are often prone to side reactions like β-hydride elimination. bgu.ac.il

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Alkylamines using a [Pd(α-MeNAP)Br]₂ Precatalyst

| Entry | Aryl Halide | Amine | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | >99 |

| 2 | 2-Chlorotoluene | tert-Butylamine | 98 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | n-Octylamine | 97 |

| 4 | 1-Chloro-3,5-dimethylbenzene | Di-n-butylamine | 99 |

Data sourced from a study on halogen-bridged methylnaphthyl palladium dimers. bgu.ac.il Conditions typically involve the palladium precatalyst, a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., KOtBu) in a solvent like THF at room temperature.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of methylnaphthyl palladium halide dimers as precatalysts has enabled previously challenging cross-couplings, such as those involving secondary alkyl boronic acids with aryl chlorides, to proceed with high efficiency. bgu.ac.il

Heck Vinylation:

In the Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, these palladium precatalysts also demonstrate high activity. For example, the vinylation of aryl bromides with acrylates can be carried out at elevated temperatures to afford the desired products in excellent yields. bgu.ac.il

Table 2: Heck Vinylation of Aryl Bromides with Acrylates using a [Pd(α-MeNAP)Br]₂ Precatalyst

| Entry | Aryl Halide | Alkene | Yield (%) |

| 1 | 4-Bromotoluene | Methyl acrylate | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Ethyl acrylate | 92 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Butyl acrylate | 96 |

Data sourced from a study on halogen-bridged methylnaphthyl palladium dimers. bgu.ac.il Conditions typically involve the palladium precatalyst, a phosphine ligand (e.g., PAd₂n-Bu), and a base (e.g., n-Bu₄OAc) in a solvent like dioxane at 120 °C.

The development of chiral ligands is central to asymmetric catalysis for the synthesis of enantiomerically enriched compounds. While specific studies on chiral derivatives of this compound are not extensively documented, the broader class of chiral naphthalen-1-amine derivatives has found application in this field. For instance, chiral aminophenol ligands, which can be derived from aminonaphthalenes, have been utilized in the asymmetric synthesis of biologically active compounds like efavirenz. researchgate.net These ligands can induce high enantioselectivity in reactions such as the addition of diethyl zinc to aldehydes. researchgate.net

Furthermore, the synthesis of chiral bis-dihydro acs.orgacs.org-naphthoxazines, which can be prepared from naphthalenediols and chiral amines, has been reported. researchgate.net These compounds have been explored as precatalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the potential of chiral structures derived from the naphthalene (B1677914) framework in asymmetric catalysis. researchgate.net The principle of using chiral amines to create a stereochemically defined environment around a metal center is a well-established strategy in asymmetric synthesis. acs.org

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. While direct applications of this compound as an organocatalyst are not widely reported, derivatives of naphthalen-1-amine have been employed in organocatalytic transformations. For example, naphthalen-2-amine based tertiary alcohols have been used to generate α,β,γ,δ,ε,ζ-conjugate systems in situ, which then participate in organocatalytic remote stereocontrolled 1,8-conjugate addition reactions catalyzed by a chiral phosphoric acid. rsc.org This demonstrates the potential of the aminonaphthalene scaffold to act as a precursor to reactive intermediates in organocatalytic cycles.

The general principle of using primary amines in organocatalysis is well-established, often involving the formation of enamine or iminium ion intermediates. acs.org Synergistic catalysis combining a chiral primary amine with a naphthalene derivative as a redox mediator has been shown to enable highly efficient and stereoselective oxidative Suzuki-type couplings. chemrxiv.org

Role as a Constituent in Heterogeneous Catalytic Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. This compound and its derivatives can potentially be incorporated into heterogeneous systems. One common strategy is the immobilization of homogeneous catalysts onto solid supports. acs.orgacademie-sciences.fr For instance, amino-functionalized silica (B1680970) has been used as a support for iron phthalocyanine (B1677752) catalysts in oxidation reactions. academie-sciences.fr While this example does not directly use this compound, it illustrates the principle of using amino-functionalized materials as supports for catalytic species.

The synthesis of nanocatalysts on solid supports is an area of active research, with materials like silica, alumina (B75360), and carbon being common choices for supports. rsc.org The amino group of this compound could serve as an anchor for grafting onto a solid support, thereby creating a heterogeneous catalyst. This approach combines the specific catalytic activity of the aminonaphthalene moiety with the practical benefits of a solid-supported system.

Mechanistic Studies of Catalytic Cycles and Active Site Characterization

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For the cross-coupling reactions catalyzed by methylnaphthyl palladium dimers, mechanistic studies suggest that the catalyst is activated through the amination of the methylnaphthyl ligand itself. bgu.ac.il In a stoichiometric reaction involving the palladium precatalyst, a phosphine ligand, a base, and an amine, the formation of a naphthylmethyl amine has been observed, indicating that this is a key step in the generation of the active Pd(0) species. bgu.ac.il

In the broader context of aminonaphthalene ligands in catalysis, mechanistic investigations of the FeCl₃-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes suggest the involvement of an inner-sphere coupling mechanism between a phenoxyl radical and a 2-aminonaphthalene ligand. acs.orgresearchgate.net Kinetic studies point to the formation of a ternary complex that binds both coupling partners and an oxidant during the key oxidative coupling step. acs.orgacs.orgnih.gov Such studies highlight the active role of the aminonaphthalene ligand in the coordination sphere of the metal and in the bond-forming steps of the catalytic cycle.

Analytical Methodologies for the Detection and Quantification of 5 Methylnaphthalen 1 Amine

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating 5-methylnaphthalen-1-amine from complex mixtures and assessing its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely utilized.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. globalresearchonline.net The development of a robust HPLC method involves several key steps to ensure accurate and reproducible results. asianjpr.com

The process begins with understanding the physicochemical properties of this compound, such as its solubility, polarity, and pKa value, which guide the initial choice of chromatographic conditions. globalresearchonline.net For aromatic amines, reversed-phase HPLC is a common approach.

Key considerations in HPLC method development include:

Column Selection: A C18 column is frequently employed for the separation of aromatic compounds. The choice of column dimensions (length and internal diameter) and particle size affects separation efficiency and analysis time. ijper.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. The ratio of these solvents is optimized to achieve the desired retention time and resolution. For ionizable analytes like this compound, the pH of the mobile phase is critical for controlling retention and peak shape. globalresearchonline.netasianjpr.com Buffers are often added to the mobile phase to maintain a constant pH. asianjpr.com

Detector Selection: Due to its aromatic structure containing a chromophore, this compound can be readily detected using a UV-Visible or a Photodiode Array (PDA) detector. globalresearchonline.net The selection of the detection wavelength is optimized for maximum sensitivity.

Method Validation: Once developed, the HPLC method is validated according to established guidelines to ensure its accuracy, precision, linearity, range, and robustness. globalresearchonline.net

A typical HPLC method for a related compound, mahanimbine, which also possesses a carbazole (B46965) alkaloid structure, utilized a C18 column with a mobile phase of Methanol and 0.1% Triethylamine (93:07%) at a flow rate of 1.2 ml/min, with detection at 254 nm. ijper.org This provides a starting point for developing a method for this compound.

Table 1: General Parameters for HPLC Method Development

| Parameter | Typical Selection | Rationale |

| Column | C18, C8 | Good retention for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the separation of compounds with a range of polarities. |

| Buffer | Phosphate or Acetate buffer | Controls pH to ensure consistent ionization and retention of the amine. |

| Detector | UV/Vis or PDA | The aromatic naphthalene (B1677914) ring absorbs UV light, enabling detection. |

| Flow Rate | 0.5 - 2.0 mL/min | Optimized for best separation efficiency and analysis time. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column capacity. |

This table presents a general guide for developing an HPLC method for this compound.

Gas Chromatography (GC) Optimization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. chemcoplus.co.jp For the analysis of amines like this compound, specific considerations are necessary to overcome challenges such as peak tailing due to the polar and reactive nature of the amine group. bre.com

Optimization of a GC method involves several critical parameters: